5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Medicinal chemistry programs requiring purine bioisosteres face solubility and permeability trade-offs with CF3 analogs. This [1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 827587-45-1) offers: • LogP 0.05 (vs. ~1.3 for 5-CF3 analog) - optimal for CNS penetration • Free 7-OH group - ready for one-step O-alkylation/acylation in parallel synthesis • CHF2 substitution - improves metabolic stability over CH3 analogs Direct replacement for 5-CF3 or 5-CH3 derivatives in PDE2 or kinase inhibitor programs.

Molecular Formula C6H4F2N4O
Molecular Weight 186.12 g/mol
CAS No. 827587-45-1
Cat. No. B3156360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS827587-45-1
Molecular FormulaC6H4F2N4O
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESC1=C(N=C2N=CNN2C1=O)C(F)F
InChIInChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11)
InChIKeyRLKMNQGQPSTGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Overview


5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 827587-45-1) is a heterocyclic small molecule (MW 186.12) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) class . This compound features a tautomeric 7‑ol/7‑one hydroxyl group and a 5‑position difluoromethyl (CHF₂) substituent. The TZP scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines, and has been explored extensively for kinase inhibition, phosphodiesterase (PDE) modulation, and antimicrobial applications [1]. The specific substitution pattern of this compound positions it as a versatile intermediate for further derivatization, particularly at the 7‑position, enabling the synthesis of focused compound libraries for drug discovery programs [1].

Scaffold Utility
TZP core with 7‑OH enables one‑step O‑functionalization for library synthesis
Substitution Pattern
5‑CHF₂ substitution supports balanced physicochemical properties for lead optimization
Program Fit
Applicable to PDE2 inhibitor, kinase inhibitor, and purine bioisostere programs

Why Generic Substitution Fails


Although numerous [1,2,4]triazolo[1,5-a]pyrimidines share the same core scaffold, the presence and position of the CHF₂ group at C‑5 and the free hydroxyl at C‑7 create a unique combination that is not replicated by the closest analogs — the 5‑trifluoromethyl (5‑CF₃), 5‑methyl (5‑CH₃), or 5‑unsubstituted derivatives. The ACD/LogP of the target compound is 0.05, dramatically lower than the predicted LogP of ~1.3 for the 5‑CF₃ analog, and lower than the ~0.5 estimated for the 5‑CH₃ analog . This substantial difference in lipophilicity translates to altered aqueous solubility, protein binding, and membrane permeability profiles. Furthermore, the 7‑OH group is essential for downstream O‑functionalization (e.g., etherification, esterification) that is precluded in 7‑chloro or 7‑amino analogs, which require additional synthetic steps to install the hydroxyl [1]. Simply substituting an in‑class analog would therefore risk altering lead optimization outcomes in drug discovery programs, particularly where specific logD or hydrogen‑bond donor/acceptor balances are critical.

5‑CF₃ or 5‑CH₃ analogs
Lipophilicity profile may differ significantly, altering solubility, protein binding, and membrane permeability compared to the 5‑CHF₂ scaffold.
7‑chloro or 7‑amino analogs
Absence of free 7‑OH limits direct O‑functionalization; additional synthetic steps are required, reducing throughput for library synthesis.
Unsubstituted or 5‑CH₃ TZP cores
Lack of CHF₂ may impact metabolic stability and patent positioning for PDE2 inhibitor programs, shifting lead optimization outcomes.

Quantitative Differentiation Evidence


Lipophilicity Differentiation

The ACD/LogP for 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is 0.05, indicating near‑neutral lipophilicity . In contrast, the 5‑trifluoromethyl analog is estimated to have a LogP of ~1.3, while the 5‑methyl analog is ~0.5. This places the target compound in a uniquely balanced lipophilicity range, desirable for central nervous system (CNS) drug candidates and compounds requiring good aqueous solubility.

Lipophilicity
Data to verify
ACD/LogP 0.05 vs. 5‑CF₃ ~1.3 / 5‑CH₃ ~0.5 (Δ −1.25 / −0.45)
Near‑neutral LogP may suit CNS or oral lead optimization workflows where moderate lipophilicity is preferred.
Predicted values; experimental logD/logP confirmation recommended.
Physicochemical Profiling Drug-likeness Medicinal Chemistry

Polar Surface Area Advantage

The target compound has a predicted Polar Surface Area (PSA) of 63 Ų . The 7‑chloro‑5‑(difluoromethyl) analog (CAS 1340394‑63‑9) would have a significantly lower PSA due to the replacement of the –OH with –Cl. A higher PSA is generally associated with better aqueous solubility and is within the favorable range (60–140 Ų) for oral bioavailability, while compounds with PSA < 60 Ų may exhibit poor solubility.

Polar Surface Area
Data to verify
PSA 63 Ų (target) vs. ~45 Ų for 7‑chloro analog; Δ +18 Ų
Higher PSA may indicate better aqueous solubility, supporting formulation or assay development.
Predicted; experimental PSA/solubility correlation to be verified.
Drug-likeness Permeability Medicinal Chemistry

Synthetic Versatility

The free 7‑hydroxyl group in the target compound permits one‑step O‑alkylation, O‑acylation, or O‑sulfonylation to generate diverse compound libraries [1]. This is a key synthetic advantage over 7‑chloro or 7‑amino analogs, which require additional deprotection or substitution steps to install the oxygen functionality. In the synthesis of 2‑amino‑5‑phenyl‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑ol derivatives, the 7‑OH was essential for subsequent functionalization [1].

Synthetic Versatility
Class-level
1‑step O‑functionalization vs. ≥2 steps for 7‑chloro/amino analogs; higher atom economy
Enables rapid library synthesis; may reduce cycle time in medicinal chemistry workflows.
Based on reported one‑step procedures in triazolopyrimidine chemistry (Eur J Med Chem 2021).
Synthetic Chemistry Library Synthesis Medicinal Chemistry

Patent Inclusion as PDE2 Intermediate

Substituted [1,2,4]triazolo[1,5‑a]pyrimidin‑7‑yl compounds, including derivatives bearing the 5‑difluoromethyl motif, are explicitly claimed as PDE2 inhibitors in WO2015164508A1 and US11186582B2 [1]. The 5‑CHF₂ substitution is preferred for achieving selectivity over other PDE isoforms. This patent protection indicates that the target compound represents a gatekeeper intermediate for accessing a proprietary chemical space relevant to CNS disorders.

Patent Positioning
Reported
5‑CHF₂ core present in PDE2 inhibitor patent families WO2015164508A1 & US11186582B2
Supports PDE2‑targeted research programs where access to patented chemical space is relevant.
Patent analysis; freedom‑to‑operate review recommended.
Phosphodiesterase Inhibition Patent Landscape CNS Drug Discovery

Metabolic Stability Advantage

The difluoromethyl group (CHF₂) is a well‑established metabolically stable bioisostere for methyl (CH₃) groups, with documented resistance to cytochrome P450 oxidation [1]. In the triazolopyrimidine series, the 5‑CHF₂ group confers enhanced metabolic stability compared to 5‑CH₃, while avoiding the excessive lipophilicity and potential hERG liability associated with 5‑CF₃. This is an established class‑level SAR observation.

Metabolic Stability
Class-level
CHF₂ group documented as CYP450‑resistant bioisostere for CH₃; avoids excessive lipophilicity of CF₃
May offer a balanced metabolic stability/lipophilicity profile in lead optimization, per class‑level SAR trends.
Class‑level inference; direct metabolic stability data for this compound not available.
Metabolic Stability Drug Metabolism Medicinal Chemistry

Purity and Storage Specification

Commercially available batches of 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol are consistently specified at 98% purity . In contrast, the 5‑CF₃ analog (CAS 40775‑91‑5) and 5‑CH₃ analog (CAS 2503‑56‑2) are frequently offered at lower or unspecified purities, which can introduce variability in biological assays.

Purity Specification
Lot attribute
98% (supplier CoA) vs. 95‑97% for common 5‑CF₃/5‑CH₃ analogs
Higher specified purity may reduce batch variability in biological assays and synthetic reactions.
Based on supplier certificates; independent QC verification advised.
Quality Control Reproducibility Procurement

Recommended Application Scenarios


PDE2 Inhibitor Lead Optimization

The inclusion of the 5‑CHF₂ triazolopyrimidine core in PDE2 inhibitor patent families [1] makes this compound the preferred intermediate for medicinal chemistry teams developing next‑generation PDE2 inhibitors. The near‑neutral LogP (0.05) is ideally suited for CNS penetration, while the 7‑OH group allows rapid O‑derivatization to explore structure‑activity relationships.

Focused Library Synthesis

The free 7‑hydroxyl group enables robust one‑step O‑alkylation, acylation, or sulfonylation, supporting the rapid generation of diverse compound libraries for phenotypic or target‑based screening [1]. This is a critical workflow advantage for high‑throughput medicinal chemistry groups requiring efficient parallel synthesis.

Purine Bioisostere Replacement

The [1,2,4]triazolo[1,5‑a]pyrimidine core is a recognized purine bioisostere [1]; the 5‑CHF₂ substitution further tunes electronic and steric properties. This compound provides a pre‑functionalized entry point for designing ATP‑competitive kinase inhibitors with potentially improved selectivity and metabolic stability compared to traditional purine scaffolds.

Antimicrobial Agent Development

Triazolopyrimidine derivatives have demonstrated activity against Plasmodium falciparum (IC₅₀ as low as 0.023 μM for CF₃ analogs) and Leishmania spp. [1]. The balanced LogP and synthetic versatility of the target compound position it as a privileged starting point for exploring the anti‑infective activity of 5‑CHF₂‑substituted TZPs, potentially offering differentiated selectivity and resistance profiles.

Application
Selection Property
Validation Focus
PDE2 inhibitor lead optimization
5‑CHF₂ TZP scaffold with 7‑OH handle
PDE2 isoform selectivity and CNS permeability endpoints
Focused compound library synthesis
Free 7‑OH for one‑step O‑functionalization
Reaction scope, yield, and library diversity
Kinase inhibitor scaffold design (purine bioisostere)
Purine‑mimetic TZP core with CHF₂ tuning
Kinase selectivity panel and metabolic stability assays
Antimicrobial lead discovery
Balanced LogP TZP scaffold
Anti‑parasitic activity screening and selectivity profiling
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